2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene
CAS No.: 951889-39-7
Cat. No.: VC8332479
Molecular Formula: C11H10ClF3
Molecular Weight: 234.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951889-39-7 |
|---|---|
| Molecular Formula | C11H10ClF3 |
| Molecular Weight | 234.64 g/mol |
| IUPAC Name | 1-(3-chlorobut-3-enyl)-3-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C11H10ClF3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13,14)15/h2-4,7H,1,5-6H2 |
| Standard InChI Key | JNSHAXVPPBZUGC-UHFFFAOYSA-N |
| SMILES | C=C(CCC1=CC(=CC=C1)C(F)(F)F)Cl |
| Canonical SMILES | C=C(CCC1=CC(=CC=C1)C(F)(F)F)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Isomerism
2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene (C₁₁H₁₀ClF₃) is an unsaturated hydrocarbon featuring a double bond between carbons 1 and 2 of the butene chain. The chlorine substituent at carbon 2 and the 3-trifluoromethylphenyl group at carbon 4 introduce significant steric and electronic effects. Notably, the trifluoromethyl (-CF₃) group at the meta position of the phenyl ring distinguishes it from the more commonly documented para-substituted isomer (CAS 951889-54-6). This positional isomerism influences polarity, boiling points, and reactivity due to differences in electron-withdrawing effects and molecular symmetry .
Table 1: Key Molecular Properties
| Property | Value | Source Analog |
|---|---|---|
| Molecular Formula | C₁₁H₁₀ClF₃ | , |
| Molecular Weight (g/mol) | 234.64 | |
| Density (g/cm³) | 1.07 (estimated) | |
| Boiling Point (°C) | 215.9 (extrapolated) | |
| Flash Point (°C) | 73.8 |
Synthesis and Preparation
Friedel-Crafts Alkylation and Cross-Coupling
The synthesis of aryl-substituted alkenes often employs Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. For the para-substituted analog (CAS 951889-54-6), Friedel-Crafts reactions between chlorobutene derivatives and trifluoromethylbenzene precursors are typical. Adapting this for the meta isomer would require regioselective functionalization, potentially using directing groups or meta-selective catalysts. A patent (CN110885298B) details the use of triphosgene and hydrazine hydrate in synthesizing trifluoromethylphenyl intermediates, which could be modified for alkene formation .
Challenges in Meta-Substitution
Achieving meta-substitution on the phenyl ring is synthetically challenging due to the inherent electronic directing effects of the -CF₃ group. Nitration or halogenation reactions typically favor para positions, necessitating tailored conditions. For example, the use of bulky Lewis acids or low-temperature nitration (as described in CN110885298B) might enhance meta selectivity .
Physicochemical Properties
Spectroscopic Data
While direct spectroscopic data for the meta isomer is unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectra of the para analog provide benchmarks:
-
IR: Strong absorption at 1,250–1,100 cm⁻¹ for C-F stretches.
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¹H NMR: Doublets for vinyl protons (δ 5.5–6.5 ppm) and aromatic protons (δ 7.2–7.8 ppm).
Applications and Industrial Relevance
Pharmaceutical Intermediate
Trifluoromethylated alkenes are pivotal in drug discovery due to their metabolic stability and lipophilicity. The para-substituted analog is explored for sphingosine 1-phosphate receptor modulation (US20140357690A1) , suggesting potential antiviral or anti-inflammatory applications for the meta isomer.
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